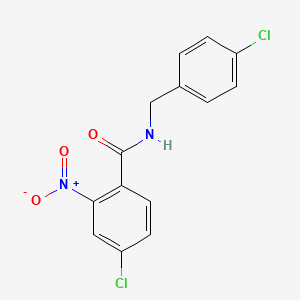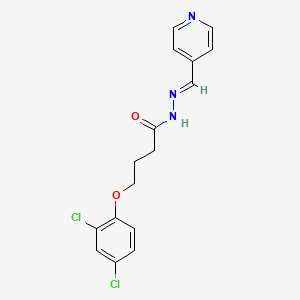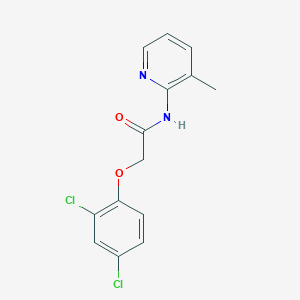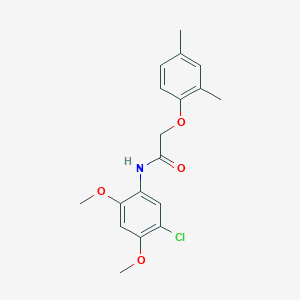![molecular formula C15H12N2O2 B5692411 2-[4-(4-Cyanophenyl)phenoxy]acetamide](/img/structure/B5692411.png)
2-[4-(4-Cyanophenyl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Cyanophenyl)phenoxy]acetamide is an organic compound that features a phenoxyacetamide structure with a cyanophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Cyanophenyl)phenoxy]acetamide typically involves the reaction of 4-cyanophenol with 4-bromophenylacetic acid under basic conditions to form the phenoxyacetamide linkage. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-Cyanophenyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-[4-(4-Cyanophenyl)phenoxy]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[4-(4-Cyanophenyl)phenoxy]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenoxyacetamide: Lacks the cyanophenyl group, resulting in different chemical and biological properties.
4-Cyanophenylacetamide: Contains the cyanophenyl group but lacks the phenoxy linkage.
N-(1-Cyanocyclopentyl)-2-[4-(4-Cyanophenyl)phenoxy]acetamide: A structurally similar compound with additional functional groups.
Uniqueness
2-[4-(4-Cyanophenyl)phenoxy]acetamide is unique due to its specific combination of the phenoxy and cyanophenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-[4-(4-cyanophenyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-9-11-1-3-12(4-2-11)13-5-7-14(8-6-13)19-10-15(17)18/h1-8H,10H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIGVHXUCKGXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5692336.png)


![2-cyclohexyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B5692355.png)

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5692370.png)
![4-{[4-(4-CHLOROPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B5692371.png)
![ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5692375.png)

![3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5692385.png)
![N-[3-(1,3-dioxoisoindol-2-yl)phenyl]benzamide](/img/structure/B5692397.png)

![N-[2-(dimethylamino)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5692414.png)
![N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5692416.png)
